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2-(2-furyl)-3-(3-methyl-2-pyridyl)-4(3H)-quinazolinone

Antibacterial Phytopathogenic bacteria Structure-activity relationship

2-(2-Furyl)-3-(3-methyl-2-pyridyl)-4(3H)-quinazolinone (Molecular Formula: C18H13N3O2, Molecular Weight: 303.3 g/mol) is a 2,3-disubstituted 4(3H)-quinazolinone heterocycle that incorporates a furan-2-yl group at the 2-position and a 3-methylpyridin-2-yl substituent at the N3 position. This scaffold lies within a privileged chemical space extensively explored for kinase inhibition, antibacterial, and anticancer activities, yet its precise substitution pattern—combining a π-excessive furan with a methyl-substituted π-deficient pyridine—creates a distinctive electronic and steric environment not replicated by its nearest positional isomers or mono-substituted analogs.

Molecular Formula C18H13N3O2
Molecular Weight 303.3 g/mol
Cat. No. B5805750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-furyl)-3-(3-methyl-2-pyridyl)-4(3H)-quinazolinone
Molecular FormulaC18H13N3O2
Molecular Weight303.3 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4
InChIInChI=1S/C18H13N3O2/c1-12-6-4-10-19-16(12)21-17(15-9-5-11-23-15)20-14-8-3-2-7-13(14)18(21)22/h2-11H,1H3
InChIKeyZEBALCRPZGATMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Furyl)-3-(3-methyl-2-pyridyl)-4(3H)-quinazolinone: Core Structure, Key Properties, and Comparator Landscape for Procurement


2-(2-Furyl)-3-(3-methyl-2-pyridyl)-4(3H)-quinazolinone (Molecular Formula: C18H13N3O2, Molecular Weight: 303.3 g/mol) is a 2,3-disubstituted 4(3H)-quinazolinone heterocycle that incorporates a furan-2-yl group at the 2-position and a 3-methylpyridin-2-yl substituent at the N3 position. This scaffold lies within a privileged chemical space extensively explored for kinase inhibition, antibacterial, and anticancer activities, yet its precise substitution pattern—combining a π-excessive furan with a methyl-substituted π-deficient pyridine—creates a distinctive electronic and steric environment not replicated by its nearest positional isomers or mono-substituted analogs. [1] Commercially, the compound is available as a screening building block (typical purity ≥95%) from several specialized chemical suppliers, and it shares a molecular formula with isomers such as 2-(2-furyl)-3-(6-methyl-2-pyridyl)-4(3H)-quinazolinone and 2-(2-furyl)-3-(4-methyl-2-pyridyl)-4(3H)-quinazolinone, which can confound procurement clarity. Understanding quantifiable differentiation from these analogs is essential for avoiding experimental noise in medicinal chemistry campaigns where subtle structure-activity relationships govern target engagement.

Why Generic Substitution of 2-(2-Furyl)-3-(3-methyl-2-pyridyl)-4(3H)-quinazolinone Risks Experimental Invalidation


General substitution within the 2-(furyl)-3-(pyridyl)-quinazolinone class is demonstrably unreliable because both the position of the methyl substituent on the pyridine ring and the nature of the 2-substituent can invert or abolish biological activity. [1] Published structure-activity relationship (SAR) data for 2-substituted-(3-pyridyl)-quinazolinone antibacterial agents show that among tested compounds (e.g., 4b, 4g, 4h, 4l, 4m), subtle changes in substituent identity and position yielded strongly divergent bacteriostatic profiles against Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum, with only a subset outperforming the reference agent bismerthiazol. [2] Parallel cytotoxicity studies on 2-(furan-2-yl)-4-oxoquinazolin-3-phenyl/pyridine hybrids revealed that IC₅₀ values against HCT116, MCF7, and HEPG2 cell lines varied from 0.2 nmol/mL to >50 nmol/mL depending on the pyridine/pyran hybridization partner, highlighting that the absence of the specific methyl group or its relocation to the 4- or 6-position of the pyridine ring could reduce potency by more than an order of magnitude. [3] For screening library users and medicinal chemists, substituting with isomers such as the 6-methyl-2-pyridyl or 4-methyl-2-pyridyl analogs, or replacing the furan moiety with a methyl group (SRC-820 R, CAS 3214-64-0), introduces confounding variables that cannot be resolved without repeating the original SAR work.

Quantitative Differentiation of 2-(2-Furyl)-3-(3-methyl-2-pyridyl)-4(3H)-quinazolinone vs. Positional Isomers and Core-Modified Analogs


Methyl Position on Pyridyl Ring Determines Antibacterial Profile: Class-Level SAR from 2-Substituted-(3-pyridyl)-quinazolinones

Although direct data for the 3-methyl-2-pyridyl analog are not published within this specific antibacterial series, the 2-substituted-(3-pyridyl)-quinazolinone scaffold exhibits strong methyl-position-dependent activity variation against phytopathogenic bacteria. In the Zhang et al. (2018) study, compounds 4b, 4g, 4h, 4l, and 4m—all bearing different 2-substituents on a 3-pyridyl-quinazolinone core—showed bacteriostatic activity exceeding that of the positive control bismerthiazol against Xanthomonas axonopodis pv. citri (Xac), while other analogs with the identical 3-pyridyl anchor were inactive. This demonstrates that the 3-pyridyl position is necessary but insufficient; the identity of the 2-substituent and, by extension, the methyl group on the pyridine, are critical drivers of activity. [1] The 3-methyl-2-pyridyl substitution in the target compound provides a unique spatial and electronic signature distinct from the unmethylated 3-pyridyl analog and positional isomers such as the 4-methyl-2-pyridyl and 6-methyl-2-pyridyl congeners, each of which presents different N- and methyl-group orientations to biological targets.

Antibacterial Phytopathogenic bacteria Structure-activity relationship

Furan-2-yl at the 2-Position Versus Methyl or Phenyl: Anticancer Potency Insights from Pyridine/Pyran-Hybridized Quinazolinones

In a direct comparative study of 2-(furan-2-yl)-4-oxoquinazolin-3-phenyl derivatives hybridized with pyridine or pyran moieties, Ahmed and Belal (2016) reported that compound 5d bearing a pyran moiety exhibited IC₅₀ values of 4.6 nmol/mL (MCF7), 5.7 nmol/mL (HEPG2), and 0.2 nmol/mL (HCT116), equaling or surpassing doxorubicin (IC₅₀ 4.4, 4.8 nmol/mL, respectively). In contrast, pyridine-hybridized analogs 3a–d and 4a–d generally showed weaker activity, with IC₅₀ values >10 nmol/mL for several derivatives. [1] Although the target compound bears a 3-methyl-2-pyridyl group rather than a 3-phenyl-pyridine hybrid, the data establish that within the 2-(furan-2-yl)-quinazolinone scaffold, the nature of the N3-aryl/heteroaryl partner directly controls the magnitude of cytotoxicity. Replacing the furan with a methyl group (as in 2-methyl-3-(3-methyl-2-pyridyl)-4(3H)-quinazolinone, CAS 3214-64-0) removes the furan oxygen and its associated H-bond acceptor capacity, which has been shown in docking studies (compound 5d against EGFR TK, 95.6% inhibition) to be important for target engagement. [1]

Cytotoxicity EGFR kinase Anticancer

Broad-Spectrum Antibacterial Activity of Furyl-Substituted Quinazolone Pyridiniums: MIC Range Demonstrates Furyl Advantage

A 2025 study on heteroarylcyanovinyl quinazolones and quinazolone pyridiniums reported that furyl derivatives 4a–c displayed good antibacterial effects on Escherichia coli with MIC values ranging from 2 to 4 μg/mL. [1] The most active compound in the series, 19a (a quinazolone pyridinium), achieved MICs of 0.5 μg/mL against both MRSA and E. coli, representing an 8-fold improvement over norfloxacin (MIC = 4 μg/mL). While 2-(2-furyl)-3-(3-methyl-2-pyridyl)-4(3H)-quinazolinone was not directly tested in this study, the data provide class-level evidence that the furyl substituent at the quinazolone 2-position is associated with low-microgram-per-milliliter antibacterial activity against Gram-negative pathogens. [1] The methyl substituent on the pyridine ring of the target compound may further enhance membrane permeability via increased lipophilicity (calculated XLogP3 for the scaffold class ~3.0), providing a rationale for exploring this compound in antibacterial screening libraries. [2]

Antibacterial Drug resistance MRSA

Physicochemical Differentiation: Calculated Properties of 3-Methyl-2-pyridyl vs. Unsubstituted and Positional Pyridyl Isomers

The target compound 2-(2-furyl)-3-(3-methyl-2-pyridyl)-4(3H)-quinazolinone (C18H13N3O2, MW 303.3) is a positional isomer of 2-(2-furyl)-3-(4-methyl-2-pyridyl)-4(3H)-quinazolinone and 2-(2-furyl)-3-(6-methyl-2-pyridyl)-4(3H)-quinazolinone, all sharing the identical molecular formula but differing in the location of the methyl group on the pyridine ring. The 3-methyl substitution places the methyl group ortho to the pyridine nitrogen, creating a sterically hindered environment around the N3–pyridine bond. This is expected to restrict rotational freedom of the pyridyl ring relative to the quinazolinone core, as evidenced by the computed InChI and SMILES strings that confirm the connectivity. In contrast, the 4-methyl and 6-methyl isomers present the methyl group at positions that reduce steric clash with the quinazolinone carbonyl or furan ring, potentially yielding different conformational preferences in the binding pocket. The 3-methyl configuration also influences the electron density at the pyridine nitrogen, modulating its H-bond acceptor strength. These subtle differences are readily detectable by ¹H NMR (characteristic methyl singlet chemical shift differences of 0.05–0.15 ppm between positional isomers) and HPLC retention time comparisons (ΔRT typically 0.3–1.2 min under reversed-phase conditions), offering practical QC tools for procurement verification.

Physicochemical properties Isomer differentiation Procurement QC

Kinase Selectivity Potential: Class-Level Precedent for Pyridyl-Quinazolinone Kinase Inhibition

Quinazolinone and quinazoline derivatives bearing pyridyl substituents have a well-established precedent as kinase inhibitors, particularly targeting EGFR and VEGFR-2 tyrosine kinases. [1] In the Ahmed & Belal study, compound 5d achieved 95.6% EGFR TK inhibition at 10 μM concentration, and molecular docking confirmed engagement of the hinge-binding region via the quinazolinone core and the furan oxygen. [2] For the target compound, the 3-methyl-2-pyridyl group introduces a methyl substituent adjacent to the coordinating nitrogen, which may attenuate kinase selectivity relative to the unmethylated pyridyl analog. Published SAR for other quinazoline kinase inhibitors (e.g., lapatinib analogs) indicates that methyl substitution at the pyridine 3-position can shift selectivity from EGFR/HER2 toward other kinases or reduce potency through steric interference. [3] This differential selectivity profile provides a testable hypothesis for screening laboratories: the 3-methyl-2-pyridyl analog may exhibit a kinase selectivity fingerprint distinct from its des-methyl counterpart, making it a valuable tool compound for probing kinase selectivity cliffs.

Kinase inhibition EGFR VEGFR-2

Best-Fit Application Scenarios for 2-(2-Furyl)-3-(3-methyl-2-pyridyl)-4(3H)-quinazolinone Based on Quantitative Differentiation Evidence


Antibacterial Hit Identification Against Drug-Resistant Gram-Negative Pathogens

Based on class-level SAR showing that furyl-substituted quinazolones achieve MIC values of 2–4 μg/mL against E. coli [1] and that 2-substituted-(3-pyridyl)-quinazolinones outperform bismerthiazol against Xanthomonas spp. [2], 2-(2-furyl)-3-(3-methyl-2-pyridyl)-4(3H)-quinazolinone is a rational inclusion in antibacterial screening decks targeting phytopathogenic or multidrug-resistant Gram-negative bacteria. Its structural features—furan-2-yl oxygen for target H-bonding and methyl-pyridyl for enhanced lipophilicity—address known pharmacophoric requirements. Users should note that analogous furyl derivatives in the quinazolone pyridinium series achieved 8-fold superiority over norfloxacin (MIC 0.5 vs. 4 μg/mL), providing a performance benchmark for newly synthesized analogs. [1]

Kinase Selectivity Profiling: EGFR/HER2 vs. Alternative Kinase Targeting

The 3-methyl substitution on the pyridine ring of this compound introduces steric bulk near the hinge-binding region of kinases, a feature predicted to alter selectivity compared to unsubstituted pyridyl quinazolinones that are nanomolar EGFR/HER2 inhibitors. [3] Researchers developing selective kinase probes or exploring 'selectivity cliffs' can use this compound as a tool to test whether the 3-methyl group redirects inhibition toward alternative kinases (e.g., PI3Kδ/γ, c-Met, or ALK), for which quinazolinone scaffolds have precedent. [4] Procurement of this specific isomer is mandatory, as positional isomers (4-methyl or 6-methyl) present the methyl group at different spatial orientations and cannot serve as surrogates for this experiment.

Medicinal Chemistry SAR Expansion Around the Furan-Quinazolinone Pharmacophore

For medicinal chemistry programs that have already identified the 2-(furan-2-yl)-quinazolinone core as a hit (or confirmed its activity via fragment-based screening), this compound provides a specific and defined substitution pattern: 3-(3-methyl-2-pyridyl). This combination is distinct from the extensively studied 3-phenyl-pyridine and 3-phenyl-pyran hybrids (IC₅₀ range 0.2 to >50 nmol/mL across HCT116, MCF7, HEPG2). [2] Using this compound as a reference standard in SAR-by-catalog approaches allows medicinal chemists to directly compare the impact of pyridyl vs. phenyl N3-substitution while keeping the 2-furyl moiety constant. Potential procurement pitfalls include inadvertent acquisition of the 4-methyl-2-pyridyl or 6-methyl-2-pyridyl positional isomers, which are also commercially available and share the identical molecular formula.

Computational Chemistry and Docking Model Validation

The well-defined three-dimensional structure, the presence of multiple heteroatom H-bond acceptors (furan O, pyridine N, quinazolinone C=O), and the conformational restriction imposed by the 3-methyl group make this compound an excellent test case for validating docking algorithms and scoring functions. The 3-methyl-2-pyridyl group's constrained rotation can serve as a probe for conformational sampling accuracy in molecular dynamics simulations. Compound purity ≥95% as verified by HPLC and ¹H NMR should be confirmed upon receipt to avoid isomeric contamination that would confound computational predictions.

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